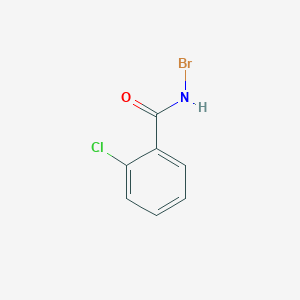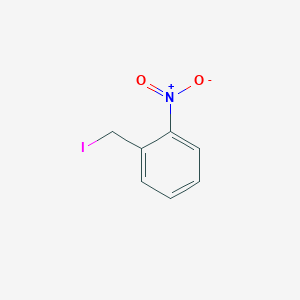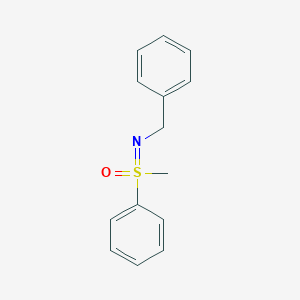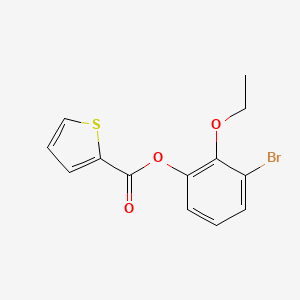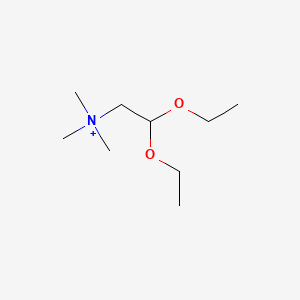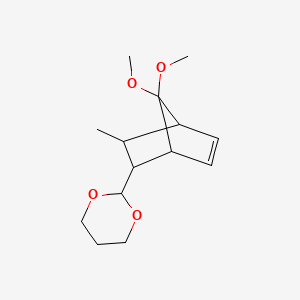
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is an organic compound with a complex structure that includes a dioxane ring, a norbornene moiety, and a dimethyl acetal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Norbornene Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as methyl acrylate.
Introduction of the Dioxane Ring: The dioxane ring can be introduced via a cyclization reaction involving a diol and an aldehyde or ketone.
Formation of the Dimethyl Acetal Group: This step involves the protection of a carbonyl group as a dimethyl acetal, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反应分析
Types of Reactions
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.
Medicinal Chemistry:
作用机制
The mechanism of action of 5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The dioxane ring and norbornene moiety can provide specific binding interactions, while the dimethyl acetal group can act as a protecting group or a reactive site for further modifications.
相似化合物的比较
Similar Compounds
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one: Lacks the dimethyl acetal group, which may affect its reactivity and applications.
6-Methyl-2-norbornen-7-one dimethyl acetal:
Uniqueness
5-(m-Dioxan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to the combination of the dioxane ring, norbornene moiety, and dimethyl acetal group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis, materials science, and biological studies.
属性
CAS 编号 |
32154-96-4 |
|---|---|
分子式 |
C14H22O4 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxane |
InChI |
InChI=1S/C14H22O4/c1-9-10-5-6-11(14(10,15-2)16-3)12(9)13-17-7-4-8-18-13/h5-6,9-13H,4,7-8H2,1-3H3 |
InChI 键 |
NVDBJRBZEDSRSY-UHFFFAOYSA-N |
规范 SMILES |
CC1C2C=CC(C1C3OCCCO3)C2(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6E)-6-(Ethylimino)-4-methyl-3-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14680753.png)
![N-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide](/img/structure/B14680758.png)



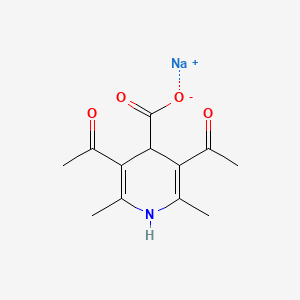
![8-(4-Chlorophenyl)-9h-phenaleno[1,9-fg]indole](/img/structure/B14680795.png)

